molecular formula C14H21NO3 B4454172 N-cyclohexyl-4,5,5-trimethyl-2-oxofuran-3-carboxamide

N-cyclohexyl-4,5,5-trimethyl-2-oxofuran-3-carboxamide

Cat. No.: B4454172
M. Wt: 251.32 g/mol
InChI Key: VQSINAKLCFZQFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-4,5,5-trimethyl-2-oxofuran-3-carboxamide is an organic compound belonging to the class of oxofuran carboxamides This compound is characterized by a cyclohexyl group attached to the nitrogen atom and a trimethyl-substituted oxofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4,5,5-trimethyl-2-oxofuran-3-carboxamide can be achieved through a one-pot two-step reaction. The process involves the condensation of tertiary α-hydroxyketones with substituted cyanoacetamides in the presence of a catalytic amount of sodium methoxide. The intermediate 2-imino-2,5-dihydrofuran-3-carboxamides are then hydrolyzed to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the one-pot two-step synthesis described above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger quantities.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4,5,5-trimethyl-2-oxofuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

N-cyclohexyl-4,5,5-trimethyl-2-oxofuran-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-4,5,5-trimethyl-2-oxofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-4,5,5-trimethyl-2-oxofuran-3-carboxamide is unique due to its specific substitution pattern on the oxofuran ring and the presence of a cyclohexyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-cyclohexyl-4,5,5-trimethyl-2-oxofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-9-11(13(17)18-14(9,2)3)12(16)15-10-7-5-4-6-8-10/h10H,4-8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQSINAKLCFZQFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC1(C)C)C(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-cyclohexyl-4,5,5-trimethyl-2-oxofuran-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-cyclohexyl-4,5,5-trimethyl-2-oxofuran-3-carboxamide
Reactant of Route 3
Reactant of Route 3
N-cyclohexyl-4,5,5-trimethyl-2-oxofuran-3-carboxamide
Reactant of Route 4
N-cyclohexyl-4,5,5-trimethyl-2-oxofuran-3-carboxamide
Reactant of Route 5
N-cyclohexyl-4,5,5-trimethyl-2-oxofuran-3-carboxamide
Reactant of Route 6
N-cyclohexyl-4,5,5-trimethyl-2-oxofuran-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.